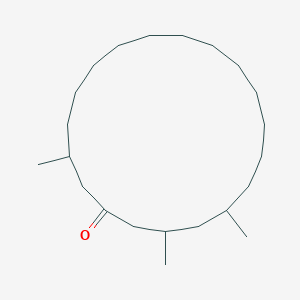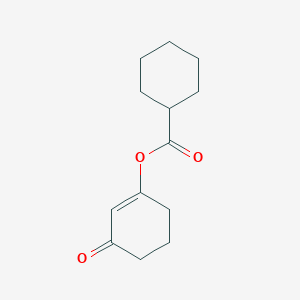
(3-Oxocyclohexen-1-yl) cyclohexanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanecarboxylic acid 3-oxo-1-cyclohexenyl ester is a cyclic keto ester that is of interest in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a cyclohexane ring with a carboxylic acid ester and a keto group. Its molecular formula is C13H18O3, and it has a molecular weight of 222.28 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexanecarboxylic acid 3-oxo-1-cyclohexenyl ester can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexanecarboxylic acid with 3-oxo-1-cyclohexenyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of cyclohexanecarboxylic acid 3-oxo-1-cyclohexenyl ester may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound with consistent quality. The use of automated reactors and precise control of reaction parameters ensures high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanecarboxylic acid 3-oxo-1-cyclohexenyl ester undergoes various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: The ester and keto groups can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Cyclohexanecarboxylic acid derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexanecarboxylic acid esters.
Aplicaciones Científicas De Investigación
Cyclohexanecarboxylic acid 3-oxo-1-cyclohexenyl ester has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of cyclohexanecarboxylic acid 3-oxo-1-cyclohexenyl ester involves its interaction with specific molecular targets. The keto and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Cyclohexanecarboxylic acid 3-oxo-1-cyclohexenyl ester can be compared with other similar compounds such as:
Cyclohexanecarboxylic acid: Lacks the keto group, making it less reactive in certain chemical reactions.
3-Oxo-1-cyclopentanecarboxylic acid: Has a smaller ring structure, leading to different chemical properties and reactivity.
Ethyl 4-oxocyclohexanecarboxylate: Contains an ethyl ester group, which affects its solubility and reactivity.
These comparisons highlight the unique structural features and reactivity of cyclohexanecarboxylic acid 3-oxo-1-cyclohexenyl ester, making it a valuable compound in various applications.
Propiedades
Número CAS |
66049-43-2 |
|---|---|
Fórmula molecular |
C13H18O3 |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
(3-oxocyclohexen-1-yl) cyclohexanecarboxylate |
InChI |
InChI=1S/C13H18O3/c14-11-7-4-8-12(9-11)16-13(15)10-5-2-1-3-6-10/h9-10H,1-8H2 |
Clave InChI |
MIENDYAAHSVRNA-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C(=O)OC2=CC(=O)CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



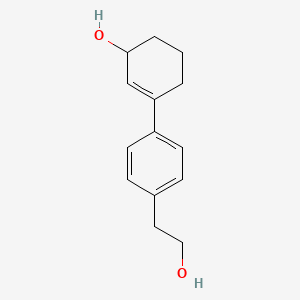
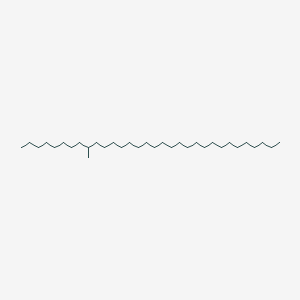
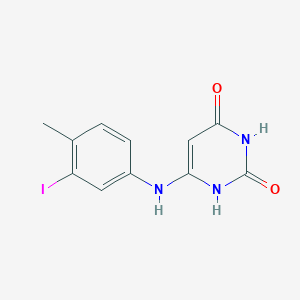

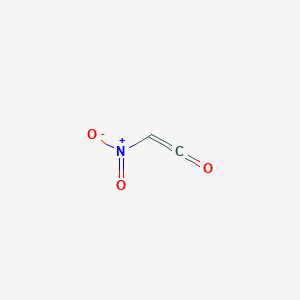
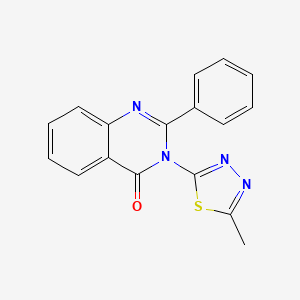
![1,1'-[1,2-Phenylenebis(oxy)]bis[2-(2-phenoxyphenoxy)benzene]](/img/structure/B14469872.png)
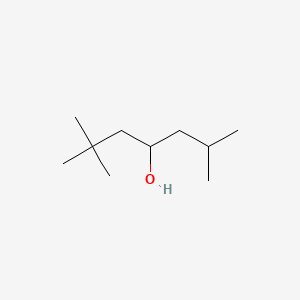
![sodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-nitrophenolate;cobalt(3+)](/img/structure/B14469882.png)

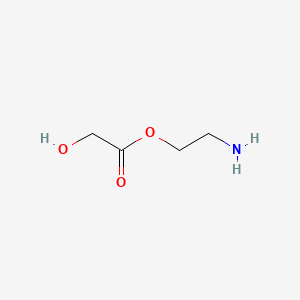
![Benzoic acid, 3,3'-[(1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt](/img/structure/B14469910.png)
